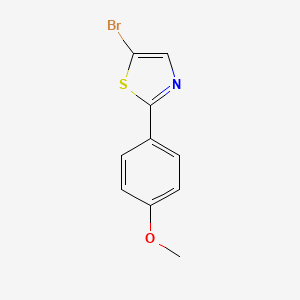
5-Bromo-2-(4-methoxyphenyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(4-methoxyphenyl)thiazole: is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom at the 5-position and a 4-methoxyphenyl group at the 2-position. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds . The presence of the bromine atom and the methoxyphenyl group in this compound can influence its chemical reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-methoxyphenyl)thiazole can be achieved through several methods. One common approach involves the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . This method ensures the selective introduction of the bromine atom at the desired position on the thiazole ring.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2-(4-methoxyphenyl)thiazole can undergo various chemical reactions, including:
Electrophilic Substitution: The bromine atom at the 5-position can participate in electrophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.
Nucleophilic Substitution: The methoxy group on the phenyl ring can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated thiazole derivatives, while nucleophilic substitution can produce various substituted phenyl thiazoles .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Bromo-2-(4-methoxyphenyl)thiazole is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: In medicine, this compound and its derivatives are explored for their potential therapeutic applications. They are investigated as potential drug candidates for treating infections and cancer .
Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(4-methoxyphenyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit enzymes involved in microbial growth and cancer cell proliferation . The bromine atom and methoxyphenyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-methoxyphenylthiazole: Similar structure but lacks the 4-methoxy group on the phenyl ring.
4-(4-Bromophenyl)-thiazol-2-amine: Contains a bromophenyl group instead of a methoxyphenyl group.
2,4-Disubstituted thiazoles: Various derivatives with substitutions at the 2 and 4 positions of the thiazole ring.
Uniqueness: 5-Bromo-2-(4-methoxyphenyl)thiazole is unique due to the presence of both the bromine atom and the methoxyphenyl group, which can influence its chemical reactivity and biological properties. This combination of substituents can enhance its potential as a versatile building block in organic synthesis and its efficacy in biological applications .
Eigenschaften
Molekularformel |
C10H8BrNOS |
|---|---|
Molekulargewicht |
270.15 g/mol |
IUPAC-Name |
5-bromo-2-(4-methoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H8BrNOS/c1-13-8-4-2-7(3-5-8)10-12-6-9(11)14-10/h2-6H,1H3 |
InChI-Schlüssel |
XGAJXESMBMARLL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC=C(S2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


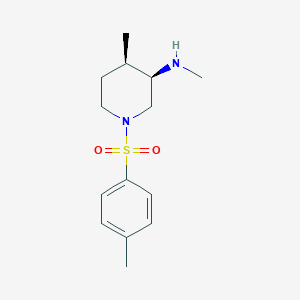
![1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea](/img/structure/B14017809.png)
![N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide](/img/structure/B14017814.png)
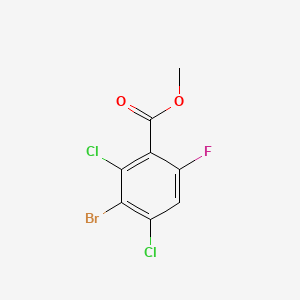
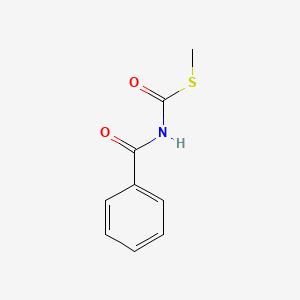
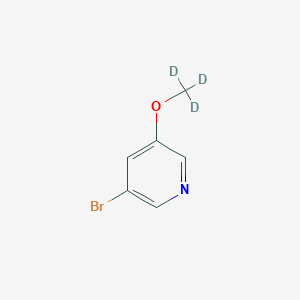
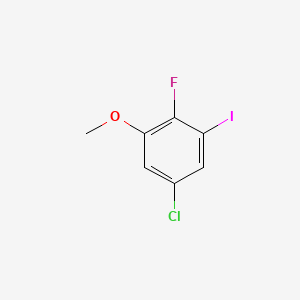
![Methyl 5-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14017853.png)
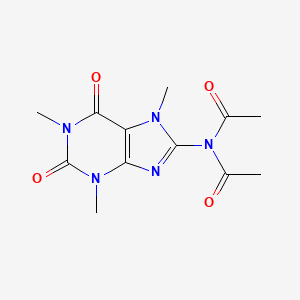

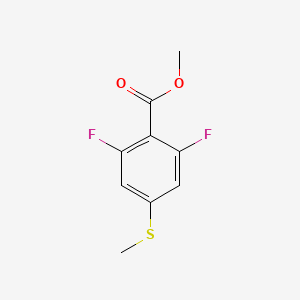
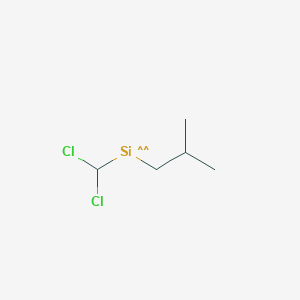
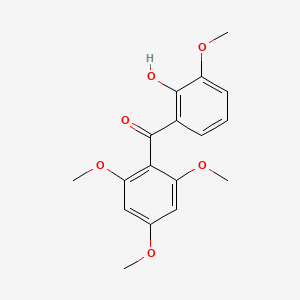
![3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14017883.png)
